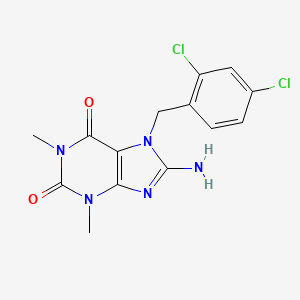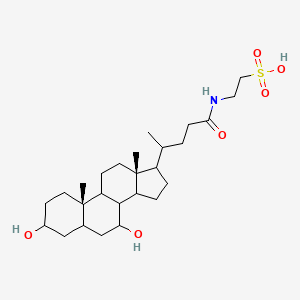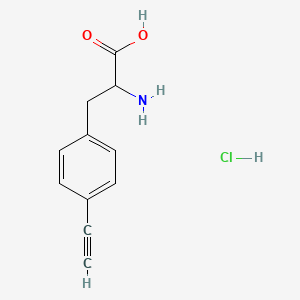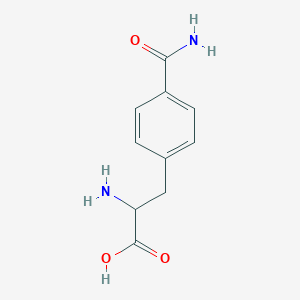![molecular formula C14H18ClN3O4 B14791500 tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)
tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.
- The reaction is often performed under reflux conditions to ensure complete conversion.
Chlorination and Methoxylation:
- The introduction of the chloro and methoxy groups can be achieved through selective halogenation and methylation reactions.
- Common reagents for these steps include thionyl chloride for chlorination and dimethyl sulfate for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-b]pyrazine core, followed by functional group modifications to introduce the tert-butyl ester and other substituents.
-
Formation of the Pyrido[2,3-b]pyrazine Core:
- The core structure can be synthesized through a condensation reaction between a suitable pyrazine derivative and a pyridine derivative under acidic conditions.
- The reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction:
- Reduction reactions can target the carbonyl group in the pyrido[2,3-b]pyrazine core, converting it to an alcohol.
- Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution:
- The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
- Nucleophilic substitution reactions are often carried out in polar aprotic solvents like dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology:
- It serves as a precursor in the synthesis of bioactive molecules that can be used in biological assays and studies.
Medicine:
- The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
- It is utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate: can be compared with other pyrido[2,3-b]pyrazine derivatives that have different substituents.
This compound: can also be compared with other heterocyclic compounds containing nitrogen atoms, such as indole derivatives.
Uniqueness:
- The presence of the tert-butyl ester group and the specific substitution pattern on the pyrido[2,3-b]pyrazine core make this compound unique.
- Its unique structure contributes to its distinct chemical reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
- Pyrido[2,3-b]pyrazine derivatives with different substituents.
- Indole derivatives with similar functional groups.
Eigenschaften
Molekularformel |
C14H18ClN3O4 |
|---|---|
Molekulargewicht |
327.76 g/mol |
IUPAC-Name |
tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate |
InChI |
InChI=1S/C14H18ClN3O4/c1-14(2,3)22-10(19)5-7-13(20)18-11-8(21-4)6-9(15)17-12(11)16-7/h6-7H,5H2,1-4H3,(H,16,17)(H,18,20) |
InChI-Schlüssel |
HLEUAGAGTHGBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)


![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)


![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)


